Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” is used as a reactant in the Suzuki and Negishi couplings reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.
Methods of Application: In these reactions, “6-Chloro-3-methoxy-2-nitropyridine” is reacted with other organic compounds in the presence of a palladium catalyst. The exact procedures and conditions can vary depending on the specific reaction.
Results or Outcomes: The outcome of these reactions is the formation of new organic compounds. The exact compounds produced can vary depending on the other reactants used in the reaction.
Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” can be used in the synthesis of nitropyridines. Nitropyridines are a class of organic compounds that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals.
Methods of Application: The synthesis involves reacting pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion.
Results or Outcomes: The reaction yields 3-nitropyridine with a yield of 77%. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction.
Summary of the Application: “6-Chloro-3-methoxy-2-nitropyridine” can be used in the synthesis of "6-methoxy-3-nitropyridine-2-carbonitrile" . This compound can be used as a reactant in further chemical reactions.
Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the goals of the research. Typically, this involves reacting “6-Chloro-3-methoxy-2-nitropyridine” with other chemicals under controlled conditions.
Results or Outcomes: The outcome of this reaction is the formation of “6-methoxy-3-nitropyridine-2-carbonitrile”. The exact yield and purity can vary depending on the specific reaction conditions.
6-Chloro-3-methoxy-2-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3. It features a pyridine ring substituted with a chlorine atom at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position. The compound appears as a pale yellow solid and has a melting point typically ranging from 78 to 80 °C. It is slightly soluble in water and exhibits various chemical properties that make it useful in synthetic organic chemistry .
There is no scientific data available on the mechanism of action of CMNP in biological systems or its interaction with other compounds.
6-Chloro-3-methoxy-2-nitropyridine is primarily involved in coupling reactions, specifically the Suzuki and Negishi reactions. These reactions utilize this compound as a reactant to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules. The mechanism of these reactions does not involve electrophilic aromatic substitution but rather relies on cross-coupling methodologies that are pivotal in pharmaceutical and materials chemistry .
While specific biological activities of 6-Chloro-3-methoxy-2-nitropyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of chlorine, methoxy, and nitro groups can influence the pharmacological profile of the compound, potentially enhancing its efficacy as a therapeutic agent .
The synthesis of 6-Chloro-3-methoxy-2-nitropyridine can be achieved through several methods:
6-Chloro-3-methoxy-2-nitropyridine finds applications primarily in organic synthesis. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as a reactant in coupling reactions makes it valuable for constructing complex molecular architectures necessary for drug development .
Interaction studies involving 6-Chloro-3-methoxy-2-nitropyridine often focus on its reactivity with various nucleophiles and electrophiles during synthetic procedures. Understanding these interactions helps predict reaction outcomes and optimize conditions for desired products. Additionally, studies on its biological interactions may reveal potential therapeutic targets or mechanisms of action relevant to medicinal chemistry .
Several compounds share structural similarities with 6-Chloro-3-methoxy-2-nitropyridine. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloro-6-methoxy-3-nitropyridine | Similar nitro and methoxy substitutions | Potential antimicrobial properties |
3-Methoxy-2-chloropyridine | Chlorine at different position; no nitro group | Varies; less studied |
5-Chloro-3-methoxypyridine | Chlorine at different position; similar methoxy | Anticancer activity reported |
Uniqueness of 6-Chloro-3-methoxy-2-nitropyridine:
The specific arrangement of chlorine, methoxy, and nitro groups at designated positions on the pyridine ring provides distinct reactivity patterns and potential biological activities that may not be present in its analogs. This unique combination may enhance its utility in synthetic applications compared to other similar compounds .